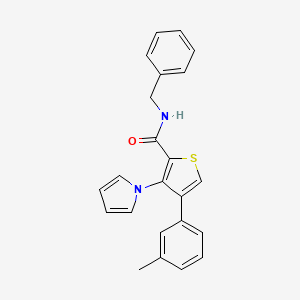

N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Descripción

N-Benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene ring core substituted with a benzyl carboxamide group at position 2, a 3-methylphenyl group at position 4, and a 1H-pyrrol-1-yl moiety at position 2. Its design likely incorporates features to enhance binding affinity (e.g., aromatic substituents) and metabolic stability (e.g., carboxamide group).

Propiedades

IUPAC Name |

N-benzyl-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-17-8-7-11-19(14-17)20-16-27-22(21(20)25-12-5-6-13-25)23(26)24-15-18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAIWJCQRIMOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the pyrrole ring and the benzyl group. The steps may include:

-

Formation of the Thiophene Core:

- Starting with a suitable thiophene precursor, such as 2-bromo-3-methylthiophene.

- Performing a Suzuki coupling reaction with a boronic acid derivative to introduce the 3-methylphenyl group.

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has shown promise in medicinal chemistry, particularly as an antibacterial and anti-inflammatory agent. Its mechanism of action is believed to involve the inhibition of specific enzymes and receptors that are crucial for bacterial growth and inflammation pathways.

Case Studies:

- Antibacterial Activity : Research has indicated that thiophene derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that N-benzyl derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development.

- Anti-inflammatory Properties : Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is a key enzyme involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of thiophene derivatives, including this compound. These compounds have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress.

Research Findings:

- In vitro Antioxidant Evaluation : Experimental results have shown that this compound exhibits notable antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases such as cancer and neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level.

Insights:

Mecanismo De Acción

The mechanism of action of N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Thiophene or Oxazolidinone Cores

The compound shares structural motifs with several pharmacologically active heterocycles. Key comparisons include:

2.1.1 3-(1H-Pyrrol-1-yl)-2-Oxazolidinones

- Structure: Oxazolidinone core with a 1H-pyrrol-1-yl substituent at position 3.

- Activity: These compounds are reversible, highly potent inhibitors of monoamine oxidase type A (MAO-A), with selectivity over MAO-B. The pyrrole moiety enhances π-π stacking interactions in the enzyme’s active site .

- Contrast: Unlike the thiophene-based target compound, oxazolidinones exhibit distinct electronic properties due to their lactam ring, which may influence solubility and bioavailability.

2.1.2 5-Hydroxymethyl-3-(3-Methylphenyl)-2-Oxazolidinone

- Structure: Oxazolidinone core with a 3-methylphenyl group and hydroxymethyl substituent.

- Activity: Clinically used as an antidepressant, likely due to its modulation of serotonin or norepinephrine reuptake .

- Contrast: The target compound’s thiophene ring and carboxamide group may confer greater rigidity and metabolic stability compared to the oxazolidinone’s lactam ring.

Thiophene-Based Analogues

2.2.1 Example 62: 2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

- Structure : Thiophene ring fused with pyrazolo[3,4-d]pyrimidine and fluorophenyl groups.

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

N-benzyl-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a pyrrole group, and various aromatic substitutions, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 336.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives within this chemical class have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below are key findings from the literature:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of similar compounds against oxidative stress in neuronal cells. Results indicated that these compounds could reduce cell death and improve cell viability under stress conditions, potentially through antioxidant mechanisms.

- Antimicrobial Evaluation : Research on related thiophene derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds displaying lower MIC values than standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.